2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazopyridine family, which is known for its wide range of applications in medicinal chemistry and material science . The presence of bromine and the unique structure of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one typically involves the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . One common method is the three-component Groebke-Blackburn reaction, which involves the condensation of 2-aminopyridine, aldehyde, and isonitrile . This reaction is often carried out under metal-free conditions to minimize environmental impact .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: The compound can form additional rings through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing new drugs, particularly for treating infectious diseases like tuberculosis.
Material Science: Its unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure and have a wide range of applications in medicinal chemistry.
Imidazo[4,5-b]pyridines: Another class of imidazopyridines with different substitution patterns and biological activities.
Uniqueness
2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one is unique due to the presence of the bromine atom and its specific fused bicyclic structure
Properties
Molecular Formula |
C9H6BrN3O |
---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
11-bromo-1,7,12-triazatricyclo[6.4.0.02,6]dodeca-2(6),7,9,11-tetraen-3-one |
InChI |
InChI=1S/C9H6BrN3O/c10-7-3-4-8-11-5-1-2-6(14)9(5)13(8)12-7/h3-4H,1-2H2 |
InChI Key |
QVCYKPLCPRVUPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1N=C3N2N=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.